molecular formula Fe2Mo3 B12653269 Einecs 304-589-8 CAS No. 94277-04-0

Einecs 304-589-8

Cat. No.: B12653269
CAS No.: 94277-04-0
M. Wt: 399.5 g/mol
InChI Key: ONSXJWSQVVRPKP-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-589-8 is a unique identifier assigned to a chemical substance under the EU regulatory framework. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) emphasize filling data gaps for EINECS substances using computational methods like read-across structure-activity relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs) to predict toxicity and physicochemical properties.

Properties

CAS No.

94277-04-0

Molecular Formula

Fe2Mo3

Molecular Weight

399.5 g/mol

IUPAC Name

iron;molybdenum

InChI

InChI=1S/2Fe.3Mo

InChI Key

ONSXJWSQVVRPKP-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Mo].[Mo].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferromolybdenum is typically produced through the reduction of molybdenum oxide with iron. The process involves mixing molybdenum oxide with iron oxide and reducing the mixture in a furnace at high temperatures. The reaction conditions include temperatures ranging from 1,500 to 2,000 degrees Celsius and the presence of a reducing agent such as aluminum or silicon .

Industrial Production Methods

In industrial settings, ferromolybdenum is produced using the aluminothermic reduction process. This method involves the reduction of molybdenum oxide with aluminum powder in the presence of iron. The reaction is highly exothermic and produces molten ferromolybdenum, which is then cast into ingots or granules .

Chemical Reactions Analysis

Types of Reactions

Ferromolybdenum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include molybdenum trioxide, iron oxide, and various molybdenum-iron alloys .

Scientific Research Applications

Ferromolybdenum has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ferromolybdenum exerts its effects is primarily through its role as an alloying agent. Molybdenum atoms integrate into the crystal lattice of iron, enhancing the mechanical properties of the resulting alloy. The presence of molybdenum increases the strength, hardness, and corrosion resistance of steel by forming stable carbides and solid solutions .

Comparison with Similar Compounds

Table 1: Key Parameters for Structural Comparison

Parameter Methodology Example Data for Analogs
Tanimoto Similarity PubChem 2D fingerprints ≥70% similarity threshold
Molecular Weight Calculated from molecular formula 188.01 g/mol (e.g., CAS 918538-05-3)
Log Kow (Hydrophobicity) QSAR predictions 2.45–3.80 for substituted nitrobenzenes

Physicochemical and Toxicological Properties

QSAR models based on hydrophobicity (log Kow) andreactivity descriptors predict acute toxicity for EINECS compounds. For instance:

  • Chlorinated alkanes : In vitro toxicity data for fish correlates with in silico log Kow values (R² = 0.85).
  • Organothiophosphates: Interspecies QSAR models link daphnid toxicity data to fish toxicity predictions.

Table 2: Toxicity Prediction Coverage for EINECS Chemicals

Compound Class % of EINECS Covered Model Accuracy (R²) Key Limitation
Substituted nitrobenzenes 0.7% 0.78–0.92 Narrow log Kow applicability
Chlorinated alkanes 0.3% 0.85 Limited in vitro data

Regulatory and Computational Challenges

  • Data Gaps : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling; the remainder (e.g., botanical extracts) require alternative approaches.
  • Contradictions : While RASAR models efficiently cover large datasets, experimental validation remains critical. For example, REACH Annex VI compounds show variable predictive accuracy for EINECS substances depending on structural diversity.

Table 3: Advantages vs. Limitations of Read-Across Approaches

Advantage Limitation
Rapid coverage of 33,000+ chemicals Limited applicability to non-classifiable compounds
Reduces animal testing Requires high-quality labeled data

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